1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole

Vue d'ensemble

Description

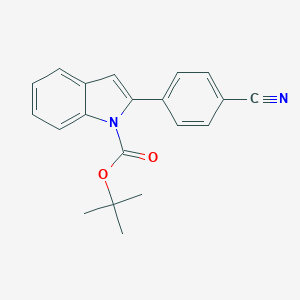

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group and a cyanophenyl group attached to an indole core

Méthodes De Préparation

The synthesis of 1-(tert-butoxycarbonyl)-2-(4-cyanophenyl)indole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods.

Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Protection with Boc Group: The final step involves the protection of the indole nitrogen with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques for better control and efficiency .

Analyse Des Réactions Chimiques

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the cyanophenyl group to an amine.

Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the C-3 position, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for substitution, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is used in the study of indole-based biological activities, including enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-(tert-butoxycarbonyl)-2-(4-cyanophenyl)indole involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The Boc group provides stability and protection during chemical reactions, while the cyanophenyl group can participate in additional interactions, enhancing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole can be compared with other indole derivatives, such as:

1-(tert-butoxycarbonyl)-2-phenylindole: Lacks the cyanophenyl group, resulting in different reactivity and applications.

1-(tert-butoxycarbonyl)-2-(4-nitrophenyl)indole: Contains a nitrophenyl group instead of a cyanophenyl group, leading to distinct chemical properties and biological activities.

1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)indole: Features a methoxyphenyl group, which affects its electronic properties and reactivity.

The uniqueness of this compound lies in the combination of the Boc-protected indole core and the electron-withdrawing cyanophenyl group, which together confer specific chemical and biological properties .

Activité Biologique

1-(Tert-butoxycarbonyl)-2-(4-cyanophenyl)indole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a tert-butoxycarbonyl group and a cyanophenyl moiety attached to an indole ring. This unique structure contributes to its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms are noted:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting their catalytic activity. This has implications for metabolic pathways where these enzymes play crucial roles.

- Membrane Interaction : Its lipophilic nature allows it to integrate into biological membranes, potentially altering membrane fluidity and function, which can affect cellular signaling pathways.

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, including bacteria and protozoa. The structure-activity relationship (SAR) studies suggest that modifications in the indole framework can enhance antimicrobial potency.

Antiparasitic Activity

Indole derivatives, including those similar to this compound, have demonstrated promising antiparasitic effects. Notably, studies on related indole compounds have shown potent activity against Trypanosoma brucei (the causative agent of African sleeping sickness) and Plasmodium falciparum (malaria). For example, certain indole derivatives have reported IC50 values in the nanomolar range for these parasites .

Case Studies

- Antimalarial Activity : A series of indole derivatives were tested for their antimalarial properties. One study found that specific modifications to the indole structure resulted in compounds with IC50 values as low as 2.9 nM against P. falciparum, indicating strong potential for therapeutic applications .

- Antitrypanosomal Activity : Another study focused on the efficacy of indole-based compounds against Trypanosoma brucei. The results indicated that certain derivatives cured infected mice at low doses (4 × 5 mg/kg), outperforming traditional treatments like pentamidine .

Data Summary

The following table summarizes key findings related to the biological activity of indole derivatives:

| Compound | Target Pathogen | IC50 (nM) | Efficacy in vivo |

|---|---|---|---|

| Indole A | Plasmodium falciparum | 2.9 | Yes |

| Indole B | Trypanosoma brucei | 4 | Yes |

| Indole C | General bacteria | Varies | Ongoing studies |

Propriétés

IUPAC Name |

tert-butyl 2-(4-cyanophenyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-20(2,3)24-19(23)22-17-7-5-4-6-16(17)12-18(22)15-10-8-14(13-21)9-11-15/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJZQULQENLPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438014 | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153432-73-6 | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-2-(4-CYANOPHENYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.